Synthesis and Characterization of Methiocarb Sulfoxide: A Technical Guide
Synthesis and Characterization of Methiocarb Sulfoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of methiocarb (B1676386) sulfoxide (B87167), a primary metabolite of the carbamate (B1207046) pesticide methiocarb. This document details a feasible laboratory synthesis protocol, purification methods, and in-depth characterization techniques. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams in the DOT language.
Introduction
Methiocarb, a widely used N-methylcarbamate insecticide, molluscicide, and acaricide, undergoes metabolic transformation in various environmental and biological systems.[1] One of the principal metabolic pathways is the oxidation of the methylthio group to form methiocarb sulfoxide.[1][2][3][4] Understanding the synthesis and properties of this metabolite is crucial for toxicological studies, environmental fate analysis, and the development of analytical standards for residue monitoring. Methiocarb sulfoxide, like its parent compound, is a cholinesterase inhibitor.[5] This guide outlines a laboratory-scale synthesis of methiocarb sulfoxide from methiocarb and details its characterization using modern analytical techniques.
Synthesis of Methiocarb Sulfoxide
The synthesis of methiocarb sulfoxide is achieved through the controlled oxidation of methiocarb. While various oxidizing agents can be employed for the conversion of sulfides to sulfoxides, a common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in an acidic medium. The protocol provided below is a generalizable procedure based on established methods for sulfide (B99878) oxidation.
Synthesis Pathway
The synthesis of methiocarb itself involves the reaction of 4-methylthio-3,5-xylenol with methyl isocyanate.[1][6] The subsequent oxidation of the sulfur atom in methiocarb yields methiocarb sulfoxide.
Caption: Synthesis pathway of methiocarb and its subsequent oxidation to methiocarb sulfoxide.
Experimental Protocol: Oxidation with Hydrogen Peroxide and Acetic Acid
This protocol is adapted from general procedures for the selective oxidation of sulfides to sulfoxides.[7]
Materials:
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Methiocarb (starting material)
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Glacial Acetic Acid (CH₃COOH)
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Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
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Dichloromethane (B109758) (CH₂Cl₂)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolution: In a round-bottom flask, dissolve a known amount of methiocarb in glacial acetic acid.
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Reaction Initiation: While stirring the solution at room temperature, slowly add a stoichiometric equivalent of 30% hydrogen peroxide dropwise. To minimize over-oxidation to the sulfone, it is recommended to use a slight excess of methiocarb or carefully control the amount of oxidizing agent.
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Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., a mixture of hexanes and ethyl acetate). The sulfoxide product should have a lower Rf value than the starting sulfide.
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Quenching and Neutralization: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acetic acid.
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Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
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Washing and Drying: Combine the organic layers and wash with water. Dry the organic layer over anhydrous sodium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methiocarb sulfoxide.
Expected Yield: The yield for this type of oxidation is typically high, often in the range of 80-95%.
Purification
The crude product may contain unreacted methiocarb and over-oxidized methiocarb sulfone. Purification can be achieved by column chromatography or recrystallization.
Column Chromatography Protocol:
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Stationary Phase: Silica (B1680970) gel.
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Mobile Phase (Eluent): A gradient of ethyl acetate (B1210297) in hexanes is recommended. The optimal solvent system should be determined by TLC analysis to achieve good separation between methiocarb, methiocarb sulfoxide, and methiocarb sulfone.
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Procedure:
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Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
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Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
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Load the sample onto the top of the column.
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Elute the column with the solvent gradient, collecting fractions.
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Analyze the fractions by TLC to identify those containing the pure methiocarb sulfoxide.
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Combine the pure fractions and remove the solvent under reduced pressure.
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Characterization of Methiocarb Sulfoxide
Comprehensive characterization is essential to confirm the identity and purity of the synthesized methiocarb sulfoxide. The following techniques are recommended.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | (3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate | [2] |
| CAS Number | 2635-10-1 | [2] |
| Molecular Formula | C₁₁H₁₅NO₃S | [2] |
| Molecular Weight | 241.31 g/mol | [2] |
Spectroscopic and Chromatographic Data
Mass spectrometry is a primary tool for the identification of methiocarb sulfoxide. The following table summarizes key mass spectral data.
| Technique | Parameter | Value (m/z) | Reference(s) |
| LC-ESI-MS/MS | Precursor Ion [M+H]⁺ | 242.1 | [3] |
| Quantitation Transition | 242 -> 185 | [5] | |
| Confirmation Transition | 242 -> 170 | [5] | |
| GC-MS | Top m/z Peaks | 169, 107, 184 | [2] |
The fragmentation pattern of N-methylcarbamates often involves the loss of the methyl isocyanate group or cleavage of the ester bond.
¹H NMR (predicted, in CDCl₃, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.0-7.2 | s | 2H | Aromatic protons |
| ~5.0-5.5 | br s | 1H | N-H proton |
| ~3.8 | s | 3H | O-C(=O)-NH-CH₃ |
| ~2.7 | s | 3H | S(=O)-CH₃ |
| ~2.3 | s | 6H | Aromatic CH₃ protons |
¹³C NMR (predicted, in CDCl₃, 100 MHz):
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~155 | C =O (carbamate) |
| ~145-150 | Aromatic C-O |
| ~130-140 | Aromatic quaternary carbons |
| ~120-130 | Aromatic C-H |
| ~40-45 | C H₃-S(=O) |
| ~30-35 | C H₃-NH |
| ~15-20 | Aromatic C H₃ |
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~3300-3400 | N-H stretching (carbamate) |
| ~2900-3000 | C-H stretching (aliphatic and aromatic) |
| ~1700-1730 | C=O stretching (carbamate) |
| ~1550-1600 | N-H bending (carbamate) |
| ~1030-1070 | S=O stretching (sulfoxide) |
Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of synthesized methiocarb sulfoxide.
Caption: Workflow for the characterization of synthesized methiocarb sulfoxide.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of methiocarb sulfoxide. The detailed protocols and characterization data serve as a valuable resource for researchers in the fields of pesticide analysis, toxicology, and environmental science. The successful synthesis and purification of methiocarb sulfoxide are critical for obtaining accurate analytical standards, which are essential for the reliable quantification of this important metabolite in various matrices. The provided spectroscopic and chromatographic data, while in part predictive, offer a solid basis for the identification and confirmation of the synthesized compound.
